Nitrilotriacetic acid
Overview
Description
Nitrilotriacetic acid is an aminopolycarboxylic acid with the chemical formula N(CH₂CO₂H)₃. It is a colorless, crystalline solid that is primarily used as a chelating agent. This compound forms stable complexes with metal ions such as calcium, cobalt, copper, and iron, making it valuable in various industrial and laboratory applications .
Mechanism of Action
Target of Action
Nitrilotriacetic acid (NTA) is a complexing (sequestering) agent that forms stable complexes with various metal ions . Its primary targets are metal ions such as Zn2+ , Ca2+ , Co2+ , Cu2+ , and Fe3+ .
Mode of Action
NTA interacts with its targets by forming stable complexes. This interaction is due to the tripodal tetradentate trianionic ligand structure of the conjugate base of NTA . This structure allows NTA to form coordination compounds with a variety of metal ions .
Biochemical Pathways
For instance, in the presence of metal ions, NTA can prevent precipitation of bivalent ions from washing suds, thereby avoiding deposition of scale on both textile fibers and washing machine parts .
Pharmacokinetics
It’s known that nta is a small molecule, which may influence its bioavailability and pharmacokinetic properties .
Result of Action
The molecular and cellular effects of NTA’s action primarily result from its ability to form stable complexes with metal ions. This can influence a variety of processes, from preventing scale deposition in laundry applications to removing certain metals from treated wood .
Action Environment
The action, efficacy, and stability of NTA can be influenced by various environmental factors. Furthermore, NTA is easily biodegradable and is almost completely removed during wastewater treatment, minimizing its environmental impact .
Biochemical Analysis
Biochemical Properties
Nitrilotriacetic acid plays a significant role in biochemical reactions due to its chelating properties. It interacts with various metal ions such as calcium, cobalt, copper, and iron, forming stable complexes. These interactions are crucial in processes like water softening and metal detoxification. In biochemical assays, this compound is used to immobilize nickel on solid supports for protein purification . The compound’s ability to bind metal ions also makes it useful in studying enzyme activities and metal ion-dependent biochemical pathways.
Cellular Effects
This compound influences various cellular processes by chelating metal ions, which can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in studies involving fish exposed to lead, this compound was shown to reduce the biochemical toxicity of lead by chelating the metal and reducing its availability to interact with cellular components . This chelation can lead to changes in enzyme activities, ion levels, and metabolite levels, ultimately impacting cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its ability to chelate metal ions. By binding to metal ions, it can inhibit or activate enzymes that require these ions as cofactors. For example, this compound can inhibit metal-dependent enzymes by sequestering the metal ions necessary for their activity. Additionally, the chelation of metal ions by this compound can lead to changes in gene expression by altering the availability of metal ions that act as transcriptional regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound remains stable under various conditions, but its chelating ability can be affected by factors such as pH and temperature. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to reduce metal toxicity and influence cellular functions over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively chelate metal ions and reduce their toxicity. At high doses, it may cause adverse effects due to excessive chelation of essential metal ions, leading to deficiencies and disruptions in normal cellular functions. Studies on fish have shown that this compound can mitigate the toxic effects of lead at specific concentrations, but higher doses may lead to imbalances in ion levels and enzyme activities .
Metabolic Pathways
This compound is involved in metabolic pathways that require metal ions as cofactors. By chelating metal ions, this compound can influence metabolic flux and metabolite levels. For example, in the presence of this compound, the availability of metal ions for enzymatic reactions can be altered, affecting the overall metabolic processes within cells. This can lead to changes in the production and utilization of metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with metal ions and transporters. The compound can bind to metal ions and be transported across cell membranes through specific transporters or binding proteins. This distribution can affect the localization and accumulation of this compound within different cellular compartments, influencing its biochemical effects .
Subcellular Localization
This compound’s subcellular localization is influenced by its chelation of metal ions and interactions with cellular components. The compound can be directed to specific compartments or organelles based on targeting signals or post-translational modifications. This localization can affect its activity and function, as the availability of metal ions in different subcellular regions can influence the biochemical processes that this compound participates in .
Preparation Methods
Nitrilotriacetic acid can be synthesized through several methods:
Ammonia, Formaldehyde, and Sodium Cyanide/Hydrogen Cyanide Route: This is the most common industrial method.
Alkylation of Ammonia with Chloroacetic Acid: This older method involves the reaction of ammonia with chloroacetic acid.
Oxidation of Triethanolamine: Another older method where triethanolamine is oxidized to produce this compound.
Chemical Reactions Analysis
Nitrilotriacetic acid undergoes various chemical reactions:
Chelation: It forms stable complexes with metal ions such as calcium, cobalt, copper, and iron.
Oxidation: It can be oxidized under certain conditions, although specific details on the oxidation products are limited.
Substitution: This compound can participate in substitution reactions, particularly in the formation of its metal complexes.
Common reagents and conditions for these reactions include the use of metal salts and appropriate pH conditions to facilitate chelation. The major products formed are the metal-nitrilotriacetate complexes .
Scientific Research Applications
Nitrilotriacetic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Nitrilotriacetic acid is often compared with other chelating agents such as:
Ethylenediaminetetraacetic acid (EDTA): Both compounds are used for their chelating properties, but EDTA forms stronger complexes with a wider range of metal ions.
Iminodiacetic acid: Similar to this compound, iminodiacetic acid is used in chelation, but it has a different structure and chelation properties.
Ethylenediaminedisuccinic acid (EDDS): This is a biodegradable chelating agent that is considered more environmentally friendly compared to this compound.
This compound is unique in its specific affinity for certain metal ions and its applications in both industrial and laboratory settings.
Properties
IUPAC Name |
2-[bis(carboxymethyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO6/c8-4(9)1-7(2-5(10)11)3-6(12)13/h1-3H2,(H,8,9)(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFYIUFZLHCRTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO6, Array | |
Record name | NITRILOTRIACETIC ACID | |
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DSSTOX Substance ID |
DTXSID6020939 | |
Record name | Nitrilotriacetic acid | |
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Molecular Weight |
191.14 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Nitrilotriacetic acid is an odorless white solid. Sinks in and mixes with water. (USCG, 1999), Dry Powder, White odorless solid; [CAMEO] Off-white odorless powder; [MSDSonline], WHITE CRYSTALLINE POWDER. | |
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Boiling Point |
Solid decomposes (NTP, 1992) | |
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Solubility |
less than 0.1 mg/mL at 73 °F (NTP, 1992), Slightly soluble in DMSO-d6; soluble in ethanol, 1.28 g dissolves in 1 L water at 22.5 °C, Insoluble in most org solvents, In water, 5.91X10+4 mg/L at 25 °C, Solubility in water, g/100ml at 22 °C: 0.128 (poor) | |
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Density |
greater than 1 at 68 °F (USCG, 1999), GREATER THAN 1 AT 20 °C /SOLID/ | |
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Vapor Pressure |
0.00000001 [mmHg] | |
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Mechanism of Action |
A positive synergistic action was produced by nitrilotriacetic acid in combination with soluble chromium(VI) as potassium dichromate in the induction of gene mutations in Salmonella typhimurium and Drosophila melanogaster. The possibility that this action depended on an effect of nitrilotriacetic acid on chromium(VI) reduction by cellular proteins was demonstrated. Gene mutations were detected by the Ames plate incorporation test on strains (TA-100), (TA-92), (TA-104) and (TA-103) of Salmonella typhimurium. In both the Salmonella and Drosophila systems, the nitrilotriacetic acid synergistically increased the mutagenicity of subtoxic doses of chromium(VI) while at higher chromium(VI) dose levels a decline of mutation frequency was noted in the presence of nitrilotriacetic acid, probably as a result of toxicity. Both effects may be referred to enhanced availability of the final genotoxic agent in the presence of nitrilotriacetic acid. The interaction was particularly evident in strains (TA-100) and (TA-104) which carried mutations affecting cell wall permeability and DNA repair. In these strains, the uptake of chromium(VI) and nitrilotriacetic acid was increased and the resulting DNA damage repaired less efficiently or by error prone mechanisms. Nitrilotriacetic acid may facilitate chromate uptake by the anion carriers of the cell membrane. Other mechanisms linked to its chelating action may also be important as suggested by the significant synergistic effect on chromium(VI) mutagenicity produced by ethylenedinitrilotetraacetic acid at very low doses, which do not modify chromium(VI) reduction by Salmonella proteins in cell free conditions. | |
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Impurities |
HCN, 4 ppm; NaOH, 0.3%; Na2CO3, 0.4%; primary and secondary amines, 0.2%; iminodiacetic acid (IDA), 0.2%; K, 6 ppm; Zn, 2 ppm; Cu, 1 ppm; Fe, less than 10 ppm; Pb, 1-2 ppm; formaldehyde, less than 2 ppm | |
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Color/Form |
Prismatic crystals from hot water, White crystalline powder | |
CAS No. |
139-13-9, 49784-42-1 | |
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Melting Point |
475 °F (decomposes) (NTP, 1992), 242 °C dec | |
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